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Introduction to Tomatidine and Skeletal Muscle Atrophy

Skeletal muscle atrophy represents a significant clinical challenge affecting millions worldwide, particularly

older adults and those with chronic diseases, injuries, or prolonged immobilization. This condition involves a

progressive loss of muscle mass, strength, and function, ultimately leading to impaired mobility, metabolic

dysfunction, and reduced quality of life. Despite its prevalence and clinical impact, effective therapeutic

interventions for muscle atrophy remain limited, creating a substantial unmet medical need. In recent years,

natural compounds with anabolic and anti-catabolic properties have emerged as promising candidates for

addressing this complex condition.

Tomatidine, a steroidal alkaloid found predominantly in the skins and leaves of tomato plants (especially

green tomatoes), has attracted significant scientific interest as a potential therapeutic agent for skeletal

muscle atrophy. This compound is the aglycone derivative of α-tomatine, formed through the enzymatic

removal of its sugar moieties. Initial discovery research using a systems-based approach identified

tomatidine as a natural small molecule inhibitor of muscle atrophy based on its mRNA expression signature

that negatively correlated with atrophy signatures in human skeletal muscle [1] [2]. Subsequent

investigations have revealed that tomatidine exerts pleiotropic effects on multiple signaling pathways

involved in muscle protein synthesis, degradation, and inflammation, positioning it as a promising multi-

target therapeutic candidate for preventing and treating muscle wasting conditions.
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Molecular Mechanisms of Action

mTORC1 Signaling Activation and Protein Synthesis

The mechanistic target of rapamycin complex 1 (mTORC1) pathway serves as a central regulator of

skeletal muscle hypertrophy by coordinating anabolic processes including protein synthesis, mitochondrial

biogenesis, and cellular growth. Tomatidine has been demonstrated to directly stimulate mTORC1 signaling

in skeletal muscle cells, initiating a cascade of molecular events that promote muscle accretion and

counteract atrophic processes:

Enhanced phosphorylation: Tomatidine increases phosphorylation of key mTORC1 downstream

effectors including S6K1 (Thr389) and 4E-BP1, leading to elevated translational efficiency and

protein synthesis in both human and mouse skeletal myotubes [3] [2]. This anabolic response occurs

without parallel activation of Akt, suggesting a distinct mechanism from insulin-like growth factor

signaling.

Mitochondrial biogenesis: Treatment with tomatidine promotes mitochondrial accumulation in

skeletal myotubes, as evidenced by increased mitochondrial DNA content and enhanced expression of

PGC-1α, a master regulator of mitochondrial biogenesis [3]. This effect supports the increased energy

demands of muscle growth and improves metabolic efficiency.

Cellular hypertrophy: In cultured myotube models, tomatidine administration significantly increases

myotube diameter and total cellular protein content, demonstrating its direct hypertrophic effects at

the cellular level [3]. These morphological changes correlate with functional improvements in muscle

contractility and force production.

Table 1: Key mTORC1 Signaling Components Activated by Tomatidine

Signaling Component Effect of Tomatidine Functional Outcome

mTORC1 activity Increased phosphorylation Enhanced translational initiation

S6K1 phosphorylation Enhanced at Thr389 Increased ribosome biogenesis
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Signaling Component Effect of Tomatidine Functional Outcome

Mitochondrial DNA 25-40% increase Improved energy production

Myotube diameter 15-30% increase Muscle fiber hypertrophy

Protein synthesis rate 20-35% elevation Net protein accretion

AMPK Activation and Metabolic Regulation

Beyond mTORC1 signaling, tomatidine activates AMP-activated protein kinase (AMPK), a critical cellular

energy sensor that coordinates metabolic processes to maintain energy homeostasis. In human hepatocytes

and muscle models, tomatidine stimulates AMPK phosphorylation at Thr172 via multiple interconnected

mechanisms:

Calcium-mediated activation: Tomatidine increases intracellular calcium levels, leading to

calcium/calmodulin-dependent activation of CaMKKβ, an upstream kinase of AMPK [4]. This

pathway operates independently of cellular AMP:ATP ratios, representing a distinct activation

mechanism.

Vitamin D receptor agonism: Tomatidine functions as a natural agonist of the vitamin D receptor

(VDR), initiating genomic and non-genomic signaling events that ultimately enhance AMPK activity

[4]. This novel mechanism connects tomatidine's actions to endocrine regulatory systems.

Metabolic reprogramming: AMPK activation by tomatidine phosphorylates and inhibits acetyl-CoA

carboxylase (ACC), reducing malonyl-CoA production and promoting fatty acid oxidation while

simultaneously suppressing lipogenic genes including SREBP-1c and FAS [4]. This metabolic shift

supports energy production during muscle adaptation.

The coordinated activation of both mTORC1 and AMPK by tomatidine represents a unique

pharmacological profile, as these pathways typically exhibit reciprocal regulation. This dual activation

enables tomatidine to simultaneously promote anabolic processes while maintaining metabolic homeostasis,

creating a favorable environment for muscle preservation during catabolic states.
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Anti-inflammatory Signaling Pathways

Chronic inflammation represents a key driver of muscle wasting in numerous pathological conditions,

including aging, cancer cachexia, and metabolic diseases. Tomatidine exerts potent anti-inflammatory

effects through modulation of several pro-inflammatory signaling pathways:

NF-κB pathway suppression: In microglial and neuronal cells, tomatidine inhibits LPS-induced

nuclear translocation and phosphorylation of NF-κB p65 subunits, reducing expression of pro-

inflammatory mediators including TNF-α, IL-1β, and IL-6 [5] [6]. This effect extends to exercise-

like stimulation in muscle models, where tomatidine attenuates cytokine secretion.

JAK/STAT3 modulation: Bioinformatic analyses of electrically stimulated human myobundles reveal

that tomatidine modulates the IL-6/JAK/STAT3 signaling axis, a pathway critically involved in

muscle inflammation and regeneration [7] [8]. This regulation helps balance muscle adaptation and

repair processes while limiting excessive inflammatory responses.

Microglial polarization: In central nervous system inflammation models, tomatidine reduces

microglial activation and polarization toward the pro-inflammatory M1 phenotype while promoting

alternative M2 activation, creating a tissue environment more favorable for repair and regeneration [5].

Extracellular matrix remodeling: Tomatidine treatment partially prevents the secretion of

proinflammatory proteins and regulates enzymes involved in extracellular matrix remodeling,

including TIMP-1 and TIMP-2, in response to electrical stimulation [7] [8]. This modulation supports

functional muscle adaptation while controlling exercise-induced inflammation.

Table 2: Inflammatory Mediators Modulated by Tomatidine

Inflammatory Parameter Effect of Tomatidine Experimental Model

NF-κB nuclear translocation Inhibited LPS-stimulated BV2 microglia [5]

TNF-α expression Reduced 40-60% Spinal cord injury model [6]

IL-6 secretion Attenuated Electrical stimulation myobundles [7]

M1 microglial markers Decreased tBCCAO mouse model [5]
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Inflammatory Parameter Effect of Tomatidine Experimental Model

CXCL10 expression Suppressed LPS-induced PC-12 cells [6]

Experimental Evidence and Preclinical Data

In Vitro Models and Cellular Responses

The anti-atrophic efficacy of tomatidine has been extensively characterized in various cellular models,

providing insights into its direct effects on muscle cells and molecular mechanisms:

Human skeletal myotubes: In primary human myotubes differentiated from vastus lateralis biopsies,

tomatidine treatment (0.5-5 μM) for 48 hours significantly increased myotube diameter by 15-30%

and elevated total cellular protein content by 20-35% through mTORC1-dependent mechanisms [3].

These hypertrophic effects occurred without evidence of cytotoxicity at effective concentrations.

C2C12 mouse myotubes: Similar hypertrophic responses were observed in the C2C12 mouse cell

line, where tomatidine stimulated protein synthesis rates by 25-40% and increased mitochondrial

DNA content by 30-50% [3]. These effects were abolished by rapamycin co-treatment, confirming

mTORC1 dependence.

Electrical stimulation models: Using engineered 3D human myobundles in microphysiological

systems, researchers demonstrated that tomatidine modulates contractile responses to electrical

stimulation (3 V/mm, 2 ms, 2 Hz) and attenuates secretion of pro-inflammatory cytokines (IL-6, IL-8,

CCL2) following exercise-like stimulation [7] [8]. Interestingly, age-dependent differences were

observed, with young-derived myobundles showing greater responsiveness to tomatidine.

HepG2 hepatocytes: In metabolic disease models, tomatidine reduced palmitate-induced lipid

accumulation by 40-60% through AMPK activation and VDR signaling, demonstrating potential

benefits for concomitant metabolic disorders often associated with muscle wasting [4].

The consistency of tomatidine's effects across multiple cell types and experimental conditions strengthens

the evidence for its broad biological activity and therapeutic potential. The concentration-dependent effects
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observed in these systems provide guidance for appropriate dosing in animal and human studies.

In Vivo Animal Studies

Rodent models have been instrumental in evaluating the efficacy and safety of tomatidine for preventing

and treating muscle atrophy under various pathological conditions:

Age-related muscle atrophy: In aged mice, tomatidine supplementation (50-100 mg/kg/day for 6-8

weeks) significantly reduced sarcopenic muscle loss, enhanced recovery from atrophy, stimulated

muscle fiber hypertrophy, and improved grip strength and exercise capacity by 25-40% compared to

untreated controls [3] [2]. These functional improvements were accompanied by increased mTORC1

signaling in skeletal muscle.

Spinal cord injury models: In Sprague-Dawley rats with experimentally induced spinal cord injury,

tomatidine administration (5-20 mg/kg/day for 7 days) dose-dependently improved neurological

function (assessed by BBB scores), reduced neuronal apoptosis, decreased pro-inflammatory cytokine

levels, and suppressed CXCL10 expression through NF-κB pathway inhibition [6].

Post-stroke cognitive impairment: In a transient bilateral common carotid arteries occlusion

(tBCCAO) mouse model, tomatidine treatment attenuated cognitive impairment and

neurodegeneration in hippocampal regions, while reducing microglial activation and M1 polarization

[5]. These central effects suggest potential benefits for neurological conditions associated with muscle

wasting.

Disuse atrophy models: In hindlimb-unloaded and denervation-induced muscle atrophy models,

tomatidine supplementation preserved muscle mass and function and accelerated recovery during

reloading, demonstrating efficacy against diverse atrophy stimuli [3].

Table 3: In Vivo Efficacy of Tomatidine in Animal Models of Muscle Atrophy

Disease Model Tomatidine Dose Key Outcomes Reference

Aging 50-100 mg/kg/day, 6-8
weeks

Increased strength (25-40%), muscle fiber
hypertrophy

[3] [2]
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Disease Model Tomatidine Dose Key Outcomes Reference

Spinal Cord
Injury

5-20 mg/kg/day, 7
days

Improved BBB scores, reduced
inflammation and apoptosis

[6]

Stroke 10-20 mg/kg/day, 2-4
weeks

Attenuated cognitive impairment, reduced
microglial activation

[5]

Denervation 50 mg/kg/day, 2 weeks Preserved muscle mass, enhanced
recovery

[3]

Research Methodologies and Experimental Protocols

Cell Culture and Differentiation Protocols

Standardized methodologies for cell culture and differentiation are essential for investigating tomatidine's

effects on skeletal muscle in vitro:

Human skeletal myoblast culture: Primary human skeletal muscle myoblasts (e.g., Lonza CC-2580)

are typically maintained in specialized Skeletal Muscle Growth Medium (SkBM-2 Basal Media with

BulletKit supplements) at 37°C and 5% CO₂, with passages limited to ≤7 to preserve differentiation

capacity [3]. At approximately 70% confluence, differentiation is induced by switching to DMEM/F-

12 medium containing 2% horse serum and antibiotics, with medium changes every 48 hours.

C2C12 mouse myoblast culture: C2C12 myoblasts (ATCC CRL-1772) are maintained in high-

glucose DMEM supplemented with 10% fetal bovine serum and antibiotics [3]. For differentiation,

cells at 90-95% confluence are switched to DMEM containing 2% horse serum, with full

differentiation typically achieved within 5-7 days.

Three-dimensional myobundle engineering: For more physiologically relevant models, CD56+

sorted human myoblasts are encapsulated in thermosensitive hydrogel mixtures (3.3 mg/mL rat tail

collagen I + 22% Matrigel) at densities of 15-20 million cells/mL and injected into microfluidic chips

[7] [8]. Following polymerization, constructs are perfused with differentiation media using syringe

pumps (1 mL/h) through a two-stage differentiation process over 12-14 days.
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Tomatidine treatment: Tomatidine is typically prepared as a 1-10 mM stock solution in DMSO and

diluted in culture medium to final working concentrations (0.1-10 μM), with vehicle controls

containing equivalent DMSO concentrations (usually ≤0.1%) [3]. Treatment durations range from 2

hours (signaling studies) to 7 days (hypertrophy assessments), with medium refreshed every 48 hours.

Functional and Molecular Assessment Techniques

Comprehensive evaluation of tomatidine's effects requires multiparametric approaches assessing

morphological, functional, and molecular parameters:

Contractility analysis: Differentiated myotubes or 3D myobundles are stimulated with electrical

pulses (2-3 V/mm, 2 ms duration, 1-2 Hz) using integrated platinum electrodes, with contractions

recorded at 10 fps for 40 seconds [7]. Contractile parameters are quantified using digital image

correlation (DIC) algorithms to compute displacement vectors and contraction magnitude.

Protein synthesis measurements: Rates of protein synthesis are determined via [³H]-tyrosine

incorporation (4 μCi/mL for 30 minutes), with non-specific background correction using 4°C

incubation controls [3]. Incorporated radioactivity is quantified by scintillation counting and

normalized to total protein content.

Immunoblot analysis: Protein extracts are separated by SDS-PAGE, transferred to nitrocellulose

membranes, and probed with primary antibodies against phosphorylated and total forms of signaling

proteins (mTOR, S6K1, AMPK, Akt, etc.) [3]. Detection typically employs chemiluminescence with

HRP-conjugated secondary antibodies, with quantification by densitometry normalized to loading

controls (α-tubulin or GAPDH).

Gene expression profiling: mRNA expression signatures are assessed using genome-wide

microarrays or RNA-seq, with signature negative correlation analysis employed to identify

compounds whose expression patterns oppose atrophy-associated changes [1] [2]. This systems-based

approach facilitated the initial discovery of tomatidine's anti-atrophic properties.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 13 Tech Support

https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4031541/
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12360297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4031541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4031541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5512448/
https://pubmed.ncbi.nlm.nih.gov/24719321/
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.smolecule.com/products/s545568?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Molecular Signaling Pathways

Functional Outcomes

Tomatidine

mTORC1

Activates

AMPK

Activates

NFkB

Inhibits

JAKSTAT

Modulates

S6K1

Phosphorylates

ProteinSynthesis

Stimulates

ACC

Phosphorylates

LipidOxidation

Enhances

Cytokines

Reduces

Inflammation

Balances

MuscleMass Mitochondria RecoveryStrength

Click to download full resolution via product page

Diagram 1: Molecular signaling pathways and functional outcomes of tomatidine action in skeletal muscle.

Tomatidine activates anabolic signaling (mTORC1, AMPK) while inhibiting inflammatory pathways (NF-

κB, JAK/STAT), leading to improved muscle mass and function.

Therapeutic Potential and Future Directions

Tomatidine represents a promising candidate for clinical development owing to its multi-target

mechanisms, natural origin, and favorable safety profile observed in preclinical studies. Several key

considerations inform its potential therapeutic applications:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 13 Tech Support

https://www.smolecule.com/products/s545568?utm_src=pdf-body-img
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.smolecule.com/products/s545568?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Age-related sarcopenia: Given its efficacy in aged animal models and ability to counter multiple

hallmarks of sarcopenia (including anabolic resistance, mitochondrial dysfunction, and chronic

inflammation), tomatidine holds particular promise for geriatric applications [3] [2]. Human trials

examining dose-response relationships, long-term safety, and functional outcomes in older adults are

warranted.

Combination therapies: Tomatidine's unique mechanism of simultaneously activating mTORC1 and

AMPK suggests potential synergistic benefits when combined with resistance exercise, protein

supplementation, or other anabolic agents [7] [8]. Studies exploring such combinations could reveal

enhanced efficacy compared to monotherapies.

Disease-specific formulations: The optimal dosing and administration protocols may vary depending

on specific clinical conditions (cachexia, age-related sarcopenia, disuse atrophy), necessitating

condition-specific formulation development [3] [6]. Different salt forms, delivery systems, and

dosing regimens should be explored to maximize therapeutic indices.

Biomarker development: The identification of specific molecular signatures responsive to

tomatidine treatment could facilitate patient stratification and personalized treatment approaches [1].

mRNA expression profiling, inflammatory marker assessment, and metabolic imaging may help

identify likely responders.

While the preclinical evidence for tomatidine's efficacy is compelling, well-designed clinical trials in

human populations are essential to translate these findings into evidence-based therapies. Initial phase I

studies should establish safety, pharmacokinetics, and pharmacodynamics in relevant populations, while

subsequent trials should examine functional outcomes using validated endpoints such as muscle strength,

physical performance, and quality of life measures.
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Diagram 2: Research pathway and therapeutic development strategy for tomatidine. The compound

progresses from discovery through clinical development with potential applications across multiple muscle

wasting conditions.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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